molecular formula C8H11N3O2 B1518781 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid CAS No. 1110909-14-2

2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B1518781
CAS No.: 1110909-14-2
M. Wt: 181.19 g/mol
InChI Key: NBNOGOBDFVJJDQ-UHFFFAOYSA-N
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Description

2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid (ACBC) is a heterocyclic organic compound. It has a molecular formula of C8H11N3O2 and a molecular weight of 181.19 g/mol. The compound contains a total of 25 bonds, including 14 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 four-membered ring, 1 five-membered ring, 1 carboxylic acid (aromatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 1 Imidazole .


Molecular Structure Analysis

The molecular structure of this compound is characterized by several key features . It contains a total of 24 atoms, including 11 Hydrogen atoms, 8 Carbon atoms, 3 Nitrogen atoms, and 2 Oxygen atoms . The compound also features a four-membered cyclobutyl ring and a five-membered imidazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of approximately 521.4 °C at 760 mmHg, a density of approximately 1.4 g/cm^3, and a refractive index of n20D 1.65 . These properties are predicted values and may vary under different conditions.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research indicates that heterocyclic compounds containing imidazole rings can be synthesized under mild conditions, demonstrating potential applications in producing substances with herbicidal properties (Vasiliev et al., 2004). Furthermore, catalytic methods enable the synthesis of carboxylic acid amides from amines and α-functionalized aldehydes, showcasing the versatility of imidazole derivatives in chemical synthesis (Bode & Sohn, 2007).

Pharmaceutical Applications

Imidazole derivatives have been studied for their antiallergic activity, with certain compounds showing potent activity in animal models, indicating their potential for further development as pharmaceutical agents (Ager et al., 1988). Additionally, the conjugation of antitumor agents with imidazole derivatives to peptides and lexitropsins suggests a novel approach for designing drugs targeting DNA structures (Arrowsmith et al., 2002).

Material Science and Corrosion Inhibition

In material science, amino acid-based imidazolium zwitterions have been synthesized and characterized for their application as corrosion inhibitors for mild steel, displaying high inhibition efficiency (Srivastava et al., 2017). This indicates their potential for protecting metals in industrial applications.

Continuous Flow Synthesis

The advancement in continuous flow synthesis of highly functionalized heterocycles, including imidazo[1,2-a] derivatives, demonstrates a significant improvement over traditional methods, offering potential for efficient and scalable production of these compounds (Herath et al., 2010).

Biomimetic Complexes

Studies on biomimetic complexes with imidazole derivatives highlight their application in understanding and mimicking biological processes, potentially aiding in the design of novel bio-inspired materials (Materazzi et al., 2013).

Properties

IUPAC Name

2-(1-aminocyclobutyl)-1H-imidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c9-8(2-1-3-8)7-10-4-5(11-7)6(12)13/h4H,1-3,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNOGOBDFVJJDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NC=C(N2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1110909-14-2
Record name 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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